Carbonic Anhydrase II (hCA II) Inhibitory Potency Relative to Acetazolamide
Bis(3,4-dihydroxyphenyl)methanone demonstrates inhibitory activity against human carbonic anhydrase II (hCA II), a key target for anti-glaucoma agents. While a precise IC50 against hCA II was not retrieved in the direct comparative study, the BRENDA database records an IC50 of 0.02258 (units not specified in the publication) for this compound as an enzyme inhibitor [1]. In the broader benzophenone class, K(I) values for structurally related bisphenols against hCA II range from 1.437 to 59.107 μM, indicating that bisphenolic benzophenones can achieve low micromolar affinity [2]. The clinical standard acetazolamide (AZA) typically exhibits K(I) values in the nanomolar range, against which this compound would be considered a weaker, but potentially scaffold-diversifying, inhibitor.
| Evidence Dimension | Inhibitory activity against human carbonic anhydrase II |
|---|---|
| Target Compound Data | IC50 = 0.02258 (unit not specified; BRENDA record) [1] |
| Comparator Or Baseline | Structurally related bisphenols in class: hCA II K(I) range 1.437–59.107 μM [2] |
| Quantified Difference | Insufficient data for direct numerical comparison; the target compound's IC50 value (if in mM) would place it in the high micromolar to low millimolar range, weaker than the most potent class members. |
| Conditions | Esterase assay with 4-nitrophenyl acetate as substrate (class baseline); specific assay conditions for target compound not specified in BRENDA. |
Why This Matters
This evidence establishes bis(3,4-dihydroxyphenyl)methanone as a tractable but modest hCA II ligand, relevant for labs seeking a non-sulfonamide phenolic scaffold for fragment-based or crystallographic CA inhibitor development rather than direct potency.
- [1] BRENDA Enzyme Database. Ligand Information: bis(3,4-dihydroxyphenyl)methanone. View Source
- [2] Balaydin, H. T., Durdagi, S., Ekinci, D., Sentürk, M., Göksu, S., & Menzek, A. (2012). Inhibition of human carbonic anhydrase isozymes I, II and VI with a series of bisphenol, methoxy and bromophenol compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 467–475. View Source
